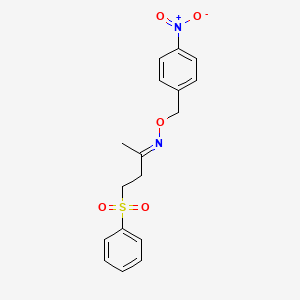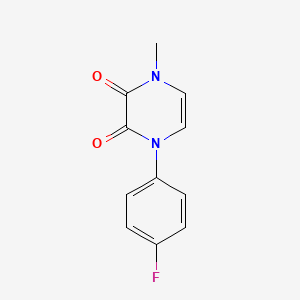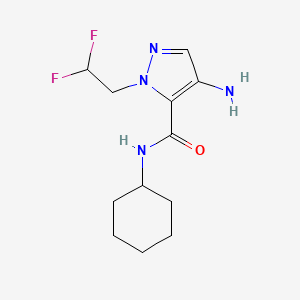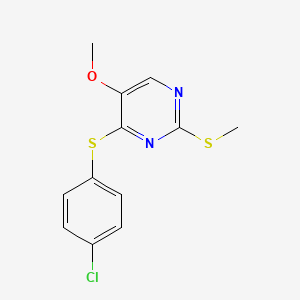
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime” is an organic compound containing a phenylsulfonyl group, a butanone group, a nitrobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding aldehydes or ketones . For example, oximes are typically synthesized from the reaction of an aldehyde or ketone with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The phenylsulfonyl and nitrobenzyl groups are aromatic, while the butanone and oxime groups contain carbonyl functionalities .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxime group, for example, can undergo tautomerization to form a nitroso compound . The nitro group in the nitrobenzyl moiety could potentially undergo reduction to form an amine .Scientific Research Applications
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of nucleosides, and as a therapeutic agent in the treatment of certain diseases. This compound has also been used to study the structure-activity relationships of certain compounds, as well as to study the pharmacokinetics of certain drugs.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 and tyrosine kinase. It is also thought to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been found to have anti-oxidant and anti-apoptotic effects, as well as to have the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be non-toxic in animal models. However, there are some limitations to its use in lab experiments. It is not water soluble, and its solubility in organic solvents is limited. Additionally, it is not very stable at high temperatures, and it is also not very stable in the presence of light.
Future Directions
There are several potential future directions for research on 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime. Its use as a therapeutic agent in the treatment of certain diseases, such as cancer and inflammation, could be further explored. Additionally, its mechanism of action could be further studied, and its potential applications in drug delivery systems could be investigated. Other potential future directions include studying its effects on the immune system and its potential for use in the synthesis of other compounds.
Synthesis Methods
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime can be synthesized through a three-step process. The first step involves the reaction of 4-phenylsulfonyl-2-butanone with anhydrous hydrogen chloride in dichloromethane. This reaction produces 4-chloro-2-butanone, which is then reacted with 4-nitrobenzyl alcohol in the presence of sodium hydroxide. The final step involves the reaction of the product from the previous step with aqueous sodium hydroxide, which produces this compound as the product.
Safety and Hazards
Properties
IUPAC Name |
(E)-4-(benzenesulfonyl)-N-[(4-nitrophenyl)methoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-14(11-12-25(22,23)17-5-3-2-4-6-17)18-24-13-15-7-9-16(10-8-15)19(20)21/h2-10H,11-13H2,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLFWAGXWJCPM-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)


![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)
![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2644186.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)



